Application Summary: DTEM is used as an inhibitor of photophosphorylation, a process that generates ATP in plants during photosynthesis . It’s about 500 times more effective as an inhibitor than N-ethylmaleimide .
Method of Application: Thylakoids must be illuminated in the presence of DTEM before the assay of phosphorylation for the inhibition to occur . The uncoupling of photophosphorylation in thylakoids treated with DTEM can be reversed by thiol compounds .
Results or Outcomes: The addition of 50 mM dithiothreitol restores H’ uptake in thylakoids treated with DTEM in the light to control levels and partially reverses the inhibition of phosphorylation . Evidence is provided to show that DTEM cross-links groups within the gamma subunit of the coupling factor 1, and that the cross-link is broken by high concentrations of thiols .
Application Summary: DTEM is used in the study of vesicle trafficking, specifically in the role of soluble N-ethylmaleimide-sensitive factor (NSF) adaptor proteins (SNAPs) receptors (SNAREs) .
Method of Application: The role of SNAREs is in the assembly of a four-helix SNARE bundle, which probably drives the fusion of transport vesicles with target membranes . One of the helices is always derived from a member of the syntaxin family of SNAREs, whereas the other two helices come from other types of SNAREs .
Results or Outcomes: The role of the SNAREs is in the assembly of a four-helix SNARE bundle, which probably drives the fusion of transport vesicles with target membranes . Three of the helices form a “t-SNARE complex” on the target membrane .
Application Summary: DTEM is used in the analysis of GSH and GSSG concentrations in blood and other tissues . This is important as a low GSH/GSSG ratio is a manifestation of the aging process and various disease states .
Method of Application: GsH is derivatized with the alkylating agent N-ethylmaleimide (neM) to form Gs-neM before acid deproteination . This is followed by back-extraction of excess neM from the deproteinized samples .
Results or Outcomes: The procedure can assay GSH and GSSG in blood and other tissues in 30 minutes or less . This method prevents artifactual oxidation to GSSG of 5–15% of the GsH found in a sample during deproteination .
Application Summary: Applications of fluorescent and chromophoric analogs of N-ethylmaleimide (NEM), such as DTEM, strongly overlap those of iodoacetamides . These are used in the modification and detection of thiols .
Method of Application: The specific methods of application can vary depending on the specific experiment or analysis being conducted .
Results or Outcomes: The outcomes can also vary, but the use of these compounds allows for the modification and detection of thiols, which can be important in various biochemical analyses .
Dithio-bis-maleimidoethane is a chemical compound that serves as a homobifunctional crosslinker, primarily used for covalent conjugation between sulfhydryl groups (-SH). This compound features two maleimide reactive groups at both ends, which are capable of forming stable thioether bonds with thiol-containing molecules, such as proteins or peptides. The structure includes a disulfide spacer arm that consists of two ethylene units, giving the compound a length of approximately 13.3 Å. Its molecular formula is with a molecular weight of 312.36 g/mol .
Dithio-bis-maleimidoethane is particularly valued in biochemical research for its ability to facilitate reversible crosslinking through the reduction of its disulfide bond, allowing for controlled experimental conditions. It is water-insoluble and must be initially dissolved in organic solvents like dimethylformamide or dimethyl sulfoxide before being introduced into aqueous buffers .
DTEM's primary mechanism of action involves crosslinking proteins. The electron-deficient maleimide groups react with nucleophilic thiol groups on cysteine residues in proteins. This reaction forms a stable covalent disulfide bond, linking two protein molecules together []. This crosslinking can be used to study protein-protein interactions, protein oligomerization, and protein structure analysis.
The primary chemical reaction involving dithio-bis-maleimidoethane is the formation of covalent bonds with sulfhydryl groups. The maleimide moieties react specifically with thiol groups, leading to the formation of thioether linkages. The reaction can be represented as follows:
Where represents a thiol-containing molecule and denotes the resulting conjugate. The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, regenerating the free sulfhydryl groups and allowing for subsequent reactions .
Dithio-bis-maleimidoethane has been utilized in various biological studies due to its ability to crosslink proteins and peptides, which can help elucidate protein interactions and conformational changes. For instance, it has been employed in mapping binding sites on proteins like actin, allowing researchers to investigate protein-protein interactions and structural dynamics . The reversible nature of the crosslinking also makes it an excellent tool for studying transient interactions within cellular environments.
The synthesis of dithio-bis-maleimidoethane generally involves the reaction between maleic anhydride and a suitable thiol compound, followed by further functionalization to introduce the disulfide linkage. A common synthetic route includes:
This synthetic pathway allows for the precise control over the structure and reactivity of dithio-bis-maleimidoethane, ensuring high purity for research applications .
Dithio-bis-maleimidoethane is widely used in biochemical research and biotechnology applications, including:
Its unique properties make it suitable for applications requiring reversible crosslinking, enabling researchers to manipulate biomolecular interactions effectively .
Interaction studies utilizing dithio-bis-maleimidoethane often focus on understanding protein-protein interactions and conformational changes under physiological conditions. By crosslinking proteins at specific sites, researchers can analyze complexes formed during cellular processes or signal transduction pathways. Such studies have provided insights into mechanisms underlying various biological functions and diseases .
Dithio-bis-maleimidoethane belongs to a broader class of maleimide-based crosslinkers that vary in their spacer lengths and reactivity profiles. Below are some similar compounds:
Dithio-bis-maleimidoethane's unique feature lies in its cleavable disulfide spacer arm, which allows for reversible crosslinking, distinguishing it from other compounds that may not offer this capability. This property enhances its utility in dynamic biological systems where temporary interactions are critical .
Irritant